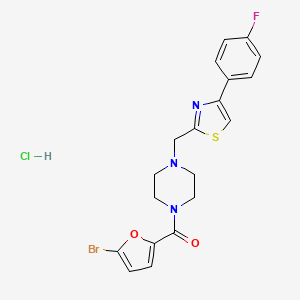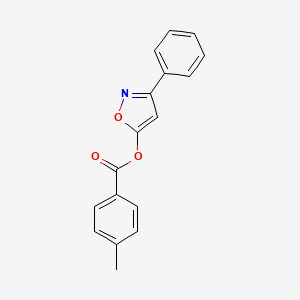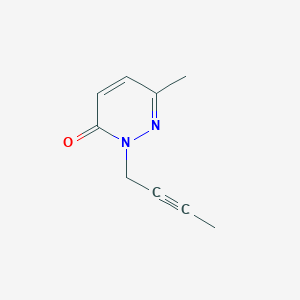
2-(丁-2-炔-1-基)-6-甲基-2,3-二氢哒嗪-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a but-2-yn-1-yl substituent at the 2-position and a methyl group at the 6-position
科学研究应用
2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
A structurally similar compound,(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), is known to inhibit Dipeptidyl Peptidase-4 (DPP-4) with superior potency and longer duration of action compared to other DPP-4 inhibitors . DPP-4 is an enzyme that degrades incretin hormones, which are involved in regulating insulin secretion .
Mode of Action
If we consider the similar compound bi 1356, it inhibits dpp-4 activity in vitro with an ic50 of approximately 1 nm . This inhibition is competitive, and the calculated koff rate for BI 1356 is 3.0 × 10 –5 /s .
Biochemical Pathways
The inhibition of dpp-4 by similar compounds like bi 1356 leads to increased levels of incretin hormones, which in turn enhance insulin secretion and inhibit glucagon release . This helps to regulate blood glucose levels.
Pharmacokinetics
For the similar compound bi 1356, fecal excretion is the dominant excretion pathway, accounting for 847% (po) and 582% (iv) of the dose . Renal excretion accounts for 5.4% (p.o.) and 30.8% (i.v.) of the dose . Unchanged BI 1356 is the most abundant radioactive species in all matrices investigated .
Result of Action
The inhibition of dpp-4 by similar compounds leads to increased levels of incretin hormones, enhancing insulin secretion and inhibiting glucagon release . This helps to regulate blood glucose levels, which could potentially be beneficial in the treatment of type 2 diabetes.
Action Environment
It’s known that impurities in active pharmaceutical ingredients can stem from multiple sources, including starting materials, intermediates, reagents, solvents, and even degradation products resulting from exposure to environmental factors such as heat, light, or moisture .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(but-2-yn-1-yl)hydrazine with 3-methyl-2-butanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-yn-1-yl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridazinones with various functional groups.
相似化合物的比较
Similar Compounds
2-(But-2-yn-1-yl)-6-methylpyridazin-3-one: Similar structure but lacks the dihydro component.
2-(But-2-yn-1-yl)-6-methyl-1,2,4-triazole: Contains a triazole ring instead of a pyridazinone ring.
2-(But-2-yn-1-yl)-6-methylimidazole: Features an imidazole ring.
Uniqueness
2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of both a but-2-yn-1-yl group and a methyl group on the pyridazinone ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-but-2-ynyl-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-4-7-11-9(12)6-5-8(2)10-11/h5-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRVYQACEQAWGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C=CC(=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
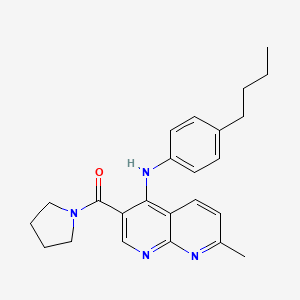
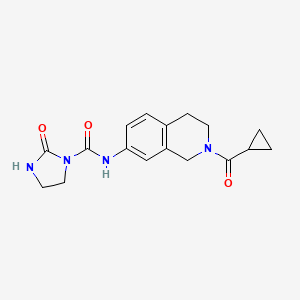

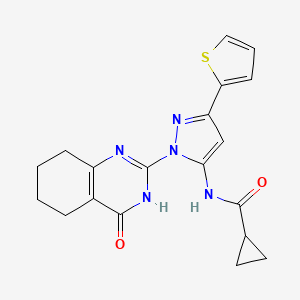
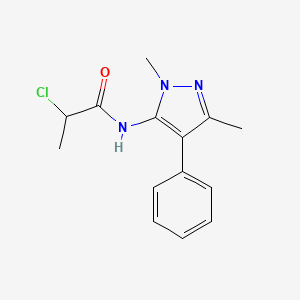

![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2383188.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2383189.png)
![N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide](/img/structure/B2383190.png)
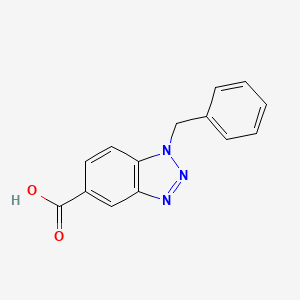
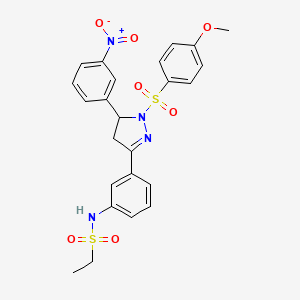
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2383193.png)
